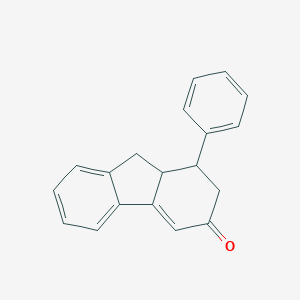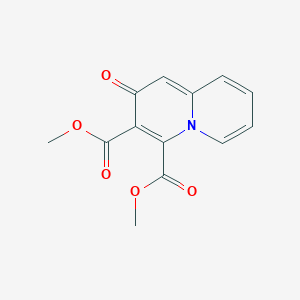![molecular formula C16H15NO B289849 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, also known as THBIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THBIQ is a bicyclic compound that contains a pyrrole ring fused to a benzene ring and an isoquinoline ring.
Wirkmechanismus
The mechanism of action of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is not fully understood. However, studies have shown that 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one exerts its biological activity by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotective activity, anti-inflammatory activity, and antioxidant activity. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has several limitations, including its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, including the development of novel synthetic methods for 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the potential therapeutic applications of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one in other diseases, including diabetes and cardiovascular diseases, should be explored.
Synthesemethoden
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one can be synthesized using various methods, including Pictet-Spengler reaction, Buchwald-Hartwig coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the reaction between an amino acid and an aldehyde or ketone, which results in the formation of a tetrahydro-β-carboline intermediate. Subsequent cyclization of the intermediate using a Lewis acid catalyst leads to the formation of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. The Buchwald-Hartwig coupling reaction involves the reaction between an aryl halide and an amine, which results in the formation of an intermediate that undergoes cyclization to form 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. The Suzuki-Miyaura cross-coupling reaction involves the reaction between an arylboronic acid and an aryl halide, which results in the formation of an intermediate that undergoes cyclization to form 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one.
Wissenschaftliche Forschungsanwendungen
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to exhibit neuroprotective activity by preventing the formation of amyloid-beta plaques and tau protein tangles, which are the hallmarks of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H15NO |
|---|---|
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
3,3a,10,11-tetrahydro-2H-naphtho[1,2-g]indolizin-1-one |
InChI |
InChI=1S/C16H15NO/c18-16-8-7-15-14-6-5-11-3-1-2-4-12(11)13(14)9-10-17(15)16/h1-6,15H,7-10H2 |
InChI-Schlüssel |
CXGOPWBYMXNTOM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
